(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(3-phenylazepan-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(19-13-20(26-23-19)17-10-6-11-22-14-17)24-12-5-4-9-18(15-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14,18H,4-5,9,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDBNOVYDXAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone can be described as follows:
- Molecular Formula: CHNO
- Molecular Weight: 253.30 g/mol
- IUPAC Name: (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
The compound features a phenyl ring, an azepane structure, and an isoxazole moiety, which contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity:
- Studies have shown that derivatives of isoxazole compounds possess significant antibacterial properties against various strains of bacteria, including resistant strains. The incorporation of the pyridine and azepane structures enhances these effects by potentially increasing membrane permeability and disrupting bacterial cell walls.
-
Anti-inflammatory Properties:
- Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines. This suggests that (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone may have therapeutic potential in treating inflammatory conditions.
-
Cytotoxic Effects:
- Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds similar to (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a promising application in antibiotic development.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 18 | E. coli |
| Target Compound | 20 | S. aureus |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of isoxazole compounds. It was found that treatment with (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha Levels (pg/ml) | IL-6 Levels (pg/ml) |
|---|---|---|
| Control | 150 | 200 |
| Treatment | 80 | 90 |
The biological activity of (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: It could modulate receptors associated with pain and inflammation, leading to reduced symptoms.
- Induction of Apoptosis: The cytotoxic effects observed may result from the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from related compounds in the evidence:
Table 1: Key Features of Methanone Derivatives
Key Observations:
Structural Complexity : The target compound’s azepane-isoxazole-pyridine system is more conformationally flexible and sterically demanding than the pyrazole-thiophene systems in compounds 7a and 7b. This may influence binding affinity in biological targets (e.g., kinases or GPCRs), though experimental validation is lacking .
Synthetic Methodology : The synthesis of 7a and 7b involves 1,4-dioxane as a solvent, triethylamine as a base, and sulfur as a catalyst, suggesting that similar conditions might apply to the target compound. However, the azepane and isoxazole moieties would require distinct starting materials and reaction steps .
Electron-Deficient Moieties: Unlike 7a and 7b, which feature electron-withdrawing cyano or ester groups, the target compound’s pyridine and isoxazole rings provide moderate electron deficiency. This could alter solubility, metabolic stability, or intermolecular interactions.
Limitations:
- No crystallographic data (e.g., from SHELX-refined structures) are available for the target compound, precluding a discussion of its conformational preferences or packing interactions .
- Biological activity comparisons (e.g., IC₅₀ values, selectivity) cannot be made due to the absence of pharmacological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
